molecular formula C16H28N2O3 B14361270 1-Undecylpyridin-1-ium nitrate CAS No. 90265-09-1

1-Undecylpyridin-1-ium nitrate

Cat. No.: B14361270
CAS No.: 90265-09-1
M. Wt: 296.40 g/mol
InChI Key: MREBOMPFSZGFPH-UHFFFAOYSA-N
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Description

1-Undecylpyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound consists of a pyridinium ion with an undecyl chain and a nitrate counterion. Its unique structure imparts specific properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecylpyridin-1-ium nitrate can be synthesized through a quaternization reaction where pyridine is reacted with an undecyl halide (such as undecyl bromide) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or other separation techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:

  • Mixing pyridine and undecyl halide in a solvent.
  • Heating the mixture to facilitate the quaternization reaction.
  • Adding nitric acid to form the nitrate salt.
  • Purifying the product through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Undecylpyridin-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrate ion to other nitrogen-containing species.

    Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Nucleophiles like amines or thiols can react with the pyridinium ring under mild conditions.

Major Products Formed:

    Oxidation: Formation of pyridinium oxides.

    Reduction: Formation of amines or other reduced nitrogen species.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1-Undecylpyridin-1-ium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-undecylpyridin-1-ium nitrate exerts its effects involves interactions with cellular membranes and proteins. The undecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. The nitrate ion can participate in redox reactions, influencing cellular processes. Molecular targets include membrane proteins and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 1-Decylpyridin-1-ium nitrate
  • 1-Dodecylpyridin-1-ium nitrate
  • 1-Tetradecylpyridin-1-ium nitrate

Comparison: 1-Undecylpyridin-1-ium nitrate is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it suitable for specific applications where other pyridinium salts may not be as effective.

Properties

CAS No.

90265-09-1

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

1-undecylpyridin-1-ium;nitrate

InChI

InChI=1S/C16H28N.NO3/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;2-1(3)4/h10,12-13,15-16H,2-9,11,14H2,1H3;/q+1;-1

InChI Key

MREBOMPFSZGFPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

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